Cas no 2168117-64-2 (2-bromobutyl 3-methyloxetane-3-carboxylate)

2-bromobutyl 3-methyloxetane-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2-bromobutyl 3-methyloxetane-3-carboxylate
- 2168117-64-2
- EN300-1572684
-
- インチ: 1S/C9H15BrO3/c1-3-7(10)4-13-8(11)9(2)5-12-6-9/h7H,3-6H2,1-2H3
- InChIKey: JRCYJPYGMZUYCF-UHFFFAOYSA-N
- SMILES: BrC(CC)COC(C1(C)COC1)=O
計算された属性
- 精确分子量: 250.02046g/mol
- 同位素质量: 250.02046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- XLogP3: 1.8
2-bromobutyl 3-methyloxetane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1572684-500mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 500mg |
$699.0 | 2023-09-24 | ||
Enamine | EN300-1572684-1000mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 1000mg |
$728.0 | 2023-09-24 | ||
Enamine | EN300-1572684-0.25g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1572684-0.5g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1572684-5.0g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1572684-0.05g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1572684-2500mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 2500mg |
$1428.0 | 2023-09-24 | ||
Enamine | EN300-1572684-50mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 50mg |
$612.0 | 2023-09-24 | ||
Enamine | EN300-1572684-5000mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 5000mg |
$2110.0 | 2023-09-24 | ||
Enamine | EN300-1572684-1.0g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 1g |
$728.0 | 2023-06-04 |
2-bromobutyl 3-methyloxetane-3-carboxylate 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
2-bromobutyl 3-methyloxetane-3-carboxylateに関する追加情報
Introduction to 2-bromobutyl 3-methyloxetane-3-carboxylate (CAS No. 2168117-64-2) and Its Emerging Applications in Chemical Biology
2-bromobutyl 3-methyloxetane-3-carboxylate, identified by the CAS number 2168117-64-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of oxetane derivatives, which are known for their high reactivity and versatility in synthetic chemistry. The presence of both a bromine substituent and a methyloxetane ring makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical applications.
The bromobutyl moiety in the molecule enhances its reactivity, allowing for facile participation in various chemical transformations such as nucleophilic substitution reactions. This feature is particularly useful in drug discovery and development, where the ability to introduce specific functional groups at precise positions is crucial. The 3-methyloxetane-3-carboxylate part of the structure contributes to the compound's stability while also providing a site for further functionalization. This dual functionality makes 2-bromobutyl 3-methyloxetane-3-carboxylate a versatile building block for constructing more intricate molecular architectures.
In recent years, there has been a growing interest in oxetane derivatives due to their ability to mimic strained cyclic motifs found in biologically active compounds. The strained ring system of oxetanes facilitates ring-opening reactions, which can be harnessed to generate novel molecular structures with enhanced binding affinity and selectivity. For instance, studies have shown that oxetane-based scaffolds can be incorporated into kinase inhibitors, protease inhibitors, and other therapeutic agents to improve their pharmacokinetic properties.
One of the most compelling applications of 2-bromobutyl 3-methyloxetane-3-carboxylate is in the field of drug discovery, where it serves as a key intermediate in the synthesis of small-molecule inhibitors. Researchers have leveraged its reactivity to develop novel compounds that target various disease pathways. For example, recent studies have demonstrated its utility in generating potent inhibitors of cyclin-dependent kinases (CDKs), which are implicated in cancer progression. The ability to precisely modify the structure of these inhibitors using 2-bromobutyl 3-methyloxetane-3-carboxylate has led to the discovery of several lead compounds with promising preclinical activity.
Another area where this compound has shown promise is in the development of bioconjugates for targeted therapy. By incorporating 2-bromobutyl 3-methyloxetane-3-carboxylate into antibody-drug conjugates (ADCs), researchers can enhance the stability and bioavailability of therapeutic payloads. The bromine substituent allows for easy coupling with various linker technologies, while the methyloxetane ring provides a site for further derivatization to optimize pharmacokinetic profiles. This approach has been particularly effective in creating ADCs that exhibit high efficacy against resistant tumor models.
The synthesis of 2-bromobutyl 3-methyloxetane-3-carboxylate itself is an intriguing challenge due to its complex structural features. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled chemists to construct this compound with high yield and purity. These advancements have not only facilitated its use in academic research but also opened new avenues for industrial applications.
In conclusion, 2-bromobutyl 3-methyloxetane-3-carboxylate (CAS No. 2168117-64-2) is a multifaceted compound with significant potential in chemical biology and drug development. Its unique structural features make it an invaluable tool for constructing novel therapeutics targeting various diseases. As research continues to uncover new applications for oxetane derivatives, compounds like this are poised to play an increasingly important role in the next generation of pharmaceuticals.
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